molecular formula C22H26ClNO3 B4298707 Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate

Cat. No.: B4298707
M. Wt: 387.9 g/mol
InChI Key: AUAZKIISLWVWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a tert-butylbenzoyl group, an amino group, and a chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s intended for use as a drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate typically involves a multi-step process. One common method includes the esterification of 3-(2-chlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-methylbenzoyl)amino]-3-(2-chlorophenyl)propanoate
  • Ethyl 3-[(4-tert-butylphenyl)amino]-3-(2-chlorophenyl)propanoate
  • Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-bromophenyl)propanoate

Uniqueness

Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate is unique due to the presence of the tert-butylbenzoyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-5-27-20(25)14-19(17-8-6-7-9-18(17)23)24-21(26)15-10-12-16(13-11-15)22(2,3)4/h6-13,19H,5,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAZKIISLWVWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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